Lipophilicity Differentiation: XLogP3-AA of N-ethyl Analog vs. N-methyl, Primary Amine, and Ethylsulfonyl Comparators
The N-ethyl-2-methanesulfonylcyclohexan-1-amine exhibits a computed XLogP3-AA of 1.4, which is 0.3 log units higher than the N-methyl analog (XLogP3-AA 1.1) and 0.9 log units higher than the unsubstituted primary amine (XLogP3-AA 0.5), but 0.4 log units lower than the N-ethyl-2-ethylsulfonyl analog (XLogP3-AA 1.8) [1][2][3]. This lipophilicity gradient arises solely from differences in N-alkyl and sulfonyl substitution and places the target compound in a distinct partition-coefficient bin relative to its closest in-class neighbors [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 (CID 62786467) |
| Comparator Or Baseline | N-methyl analog: XLogP3-AA = 1.1 (CID 14615345); Primary amine: XLogP3-AA = 0.5 (CID 14615351); N-ethyl-2-ethylsulfonyl analog: XLogP3-AA = 1.8 (CID 64645383) |
| Quantified Difference | Δ = +0.3 vs. N-methyl; Δ = +0.9 vs. primary amine; Δ = -0.4 vs. ethylsulfonyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18), standardized across all four compounds |
Why This Matters
A difference of 0.3–0.9 log units in XLogP can translate to a 2- to 8-fold difference in membrane partitioning, directly impacting cellular permeability and nonspecific protein binding in screening assays, making the N-ethyl analog a non-interchangeable member of a lipophilicity-based SAR series.
- [1] PubChem. N-ethyl-2-methanesulfonylcyclohexan-1-amine. Computed Properties, XLogP3-AA. CID 62786467. Accessed April 2026. View Source
- [2] PubChem. 2-Methanesulfonyl-N-methylcyclohexan-1-amine. Computed Properties, XLogP3-AA. CID 14615345. Accessed April 2026. View Source
- [3] PubChem. 2-Methanesulfonylcyclohexan-1-amine. Computed Properties, XLogP3-AA. CID 14615351. Accessed April 2026. View Source
